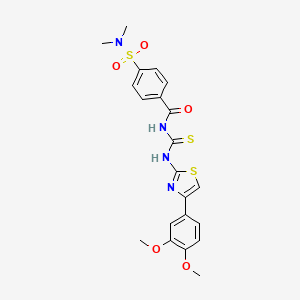

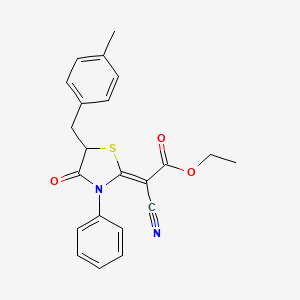

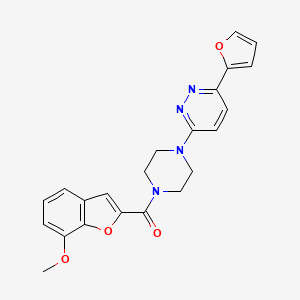

3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine” is a versatile material used in scientific research. It offers immense potential for various applications due to its unique properties and structure. It is an important ingredient for the development of agrochemical and pharmaceutical compounds .

Synthesis Analysis

The synthesis of this compound involves the introduction of Trifluoromethylpyridine (TFMP) groups within other molecules . This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . Trifluoromethylpyridine (TFMP) contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis

The chemical reactions involving this compound are typically characterized by the replacement of hydrogen with fluorine to develop compounds with unique biological properties . The reactions are generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a carbon-containing pyridine in its structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Applications De Recherche Scientifique

Environmental Degradation and Biodegradability

A significant area of research focuses on the microbial degradation of polyfluoroalkyl chemicals, which are potential precursors to perfluoroalkyl acid (PFAA) pollutants such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Studies aim to bridge the knowledge gap regarding the environmental fate of these precursors through laboratory investigations, highlighting the importance of understanding microbial degradation pathways, half-lives, and novel degradation intermediates for effective environmental management (Liu & Avendaño, 2013).

Developmental Toxicity and Health Risks

Research also encompasses the developmental toxicity of perfluoroalkyl acids and their derivatives, underscoring concerns about their widespread presence in humans and potential health risks. This body of work suggests avenues for further research to support risk assessment of these chemicals (Lau, Butenhoff, & Rogers, 2004).

Biological Monitoring and Human Exposure

Biological monitoring studies shed light on the increasing human and wildlife exposure to PFASs, emphasizing the need for continuous monitoring and analytical method standardization. These studies reveal variations in PFAS accumulation among different species and environments, suggesting multiple emission sources and the bioaccumulation/biomagnification potential of these substances (Houde et al., 2006).

Treatment and Removal Technologies

Innovative treatment technologies for PFAS compounds, including PFOS and PFOA, are explored to address their persistence in aquatic environments and potential health concerns. Research in this area focuses on developing cost-effective treatment methods and understanding the effectiveness of various technologies in removing perfluorinated compounds from groundwater (Kucharzyk et al., 2017).

Orientations Futures

Propriétés

IUPAC Name |

3-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)11-25(22,23)21-9-15(10-21)24-14-2-1-7-20-8-14/h1-8,15H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFLSPFYEQHSMK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((3,4-dichlorobenzyl)thio)-6-isopropyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2697789.png)

![2-{[1-(Benzenesulfonyl)pyrrolidin-3-yl]oxy}-5-bromopyrimidine](/img/structure/B2697791.png)

![N-(3-methoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2697797.png)

![N'-(4-chlorobenzoyl)-5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolecarbohydrazide](/img/structure/B2697800.png)

![2-Chloro-1-[4-[(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B2697803.png)

![5-fluoro-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2697804.png)